Product packaging for Angelicain(Cat. No.:CAS No. 49624-66-0)

Angelicain

Cat. No.: B198299
CAS No.: 49624-66-0
M. Wt: 292.28 g/mol
InChI Key: FHCHSXPHLRBEBR-UHFFFAOYSA-N
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Description

Contemporary Research Landscape of Bioactive Furanocoumarins

The contemporary research landscape of bioactive furanocoumarins is dynamic, with ongoing studies exploring their diverse biological activities. Furanocoumarins, as a class of plant secondary metabolites, have attracted attention for decades due to their therapeutic potential. mdpi.comnih.gov Research highlights include investigations into their anti-inflammatory, antibacterial, antiviral, antitumor, hepatoprotective, and antidepressant properties, among others. nih.govmdpi.comencyclopedia.pub For instance, studies have confirmed the α-glucosidase inhibitory activity and antioxidant potential of certain methoxyfuranocoumarins. nih.gov The antiproliferative and proapoptotic properties of non-UV-activated bergapten (B1666803) and xanthotoxin have also been explored. nih.gov Furthermore, the role of these compounds as adjuvants in anticancer and antibacterial tests is being investigated. nih.gov Research also extends to their effects on enzyme activity, such as tyrosinase, acetyl- and butylcholinesterase. nih.gov Recent studies continue to demonstrate the significant anti-inflammatory activity of certain furanocoumarins like dahuribiethrins. nih.gov The study of biotransformation by human intestinal bacteria is considered essential to evaluate the effects of bioactive compounds like furanocoumarins present in foods and natural medicines. nih.gov

Academic Importance of Natural Product Investigations in Medicinal Chemistry

Natural product investigations hold significant academic importance in medicinal chemistry. Natural products serve as a crucial source of new drug leads, and organic chemistry plays a key role in their discovery and development. openaccessjournals.comuncg.edu Many existing drugs are derived from natural sources, and researchers are continuously exploring new natural sources for potential therapeutic uses. mdpi.comscirp.orgopenaccessjournals.com Techniques like bioassay-guided fractionation and high-throughput screening are employed to identify natural products with potential biological activity. openaccessjournals.com Once a lead compound is identified, synthetic methods can be used to modify its structure and enhance its properties. openaccessjournals.com Natural products possess unique chemical structures and biological activities that can serve as starting points for the development of new drugs. openaccessjournals.com Medicinal chemists utilize natural products as lead compounds to design and optimize new drugs by studying their structure and properties to identify key pharmacophores responsible for biological activity. openaccessjournals.comuncg.edu The structural and chemical diversity of natural products is a key feature, with a significant percentage of chemical scaffolds found in natural products being absent in current synthetic chemical libraries, making them complementary to synthetically produced molecules. scirp.orgscielo.br This diversity is considered a reason for their historical success in drug discovery. scirp.org Natural product research continues to explore a variety of lead structures that can be used as templates for developing new drugs by the pharmaceutical industry. scirp.orgacs.org The value of natural products in treating and preventing human diseases can be assessed by criteria such as the rate of introduction of new chemical entities with wide structural diversity, the number of diseases treated, and their frequency of use. scirp.org Despite competition from other drug discovery methods, natural products continue to provide new clinical candidates and drugs. acs.org

Historical and Botanical Context of Angelicain-Producing Angelica Species

This compound has been reported as a constituent in various plant species, including Cimicifuga foetida and Angelica japonica. chemsrc.comnih.govmedchemexpress.com The genus Angelica comprises about 90 species of tall biennial and perennial herbs belonging to the family Apiaceae, native to temperate and subarctic regions of the Northern Hemisphere. wikipedia.orgnih.gov Angelica species are known to contain furocoumarins in their tissues. wikipedia.org

Angelica archangelica, commonly known as garden angelica, is a well-known species within this genus. mdpi.comwikipedia.org Native to the northern temperate region, it is widespread in Europe and Asia. mdpi.comwikipedia.org A. archangelica has a long history of use in traditional medicine and as a food source since the Middle Ages. mdpi.comencyclopedia.pubkew.org It was valued and traded by Vikings and used against various ailments, including scurvy and later the plague. flora-emslandia.com The name "Angelica" is believed to correlate the plants with angels, possibly referring to their reputed healing powers. flora-emslandia.com

Another important species is Angelica dahurica, widely used as a traditional Chinese medicine. nih.govfrontiersin.org Its root, known as 'Bai Zhi', has been used for centuries to treat conditions like cold fever, headache, toothache, and skin diseases. nih.govfrontiersin.org A. dahurica is known to contain a variety of chemical constituents, with coumarins and volatile oils being major active compounds, including furanocoumarins like imperatorin, isoimperatorin, and oxypeucedanin. frontiersin.orgresearchgate.net

The presence of furanocoumarins is a characteristic feature of several Angelica species, contributing to their traditional medicinal uses and biological activities. mdpi.comnih.govnih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O6 B198299 Angelicain CAS No. 49624-66-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-7-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O6/c1-15(2,19)12-4-8-10(21-12)5-11-13(14(8)18)9(17)3-7(6-16)20-11/h3,5,12,16,18-19H,4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCHSXPHLRBEBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (S)-Angelicain
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030120
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

49624-66-0
Record name (S)-Angelicain
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030120
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

208 - 209 °C
Record name (S)-Angelicain
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030120
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Advanced Methodologies for Angelicain Isolation and Extraction

Optimization of Extraction Techniques for Angelicain from Natural Sources

Traditional extraction methods often involve solvent extraction, where plant material is soaked in a solvent to dissolve the desired compounds greenskybio.com. However, more advanced techniques offer advantages in terms of speed, efficiency, and selectivity.

Pressurized Liquid Extraction (PLE) and Supercritical Fluid Extraction (SFE) Methodologies

Pressurized Liquid Extraction (PLE) and Supercritical Fluid Extraction (SFE) are modern techniques utilized for extracting compounds from plant matrices. SFE, in particular, uses a supercritical fluid, often carbon dioxide (CO₂), as the extracting agent greenskybio.comdsm-firmenich.com. Under supercritical conditions (specific temperature and pressure), CO₂ exhibits properties of both a gas and a liquid, allowing it to penetrate the plant material and selectively extract compounds greenskybio.comdsm-firmenich.com. This method can yield extracts with higher purity compared to conventional solvent extraction and is considered a more sustainable option due to the non-toxic and environmentally friendly nature of CO₂ greenskybio.comdsm-firmenich.com. SFE has been shown to effectively extract active ingredients, including non-polar substances and heat-sensitive compounds, from Angelica sinensis nih.gov. Compared to conventional methods, SFE can yield more active ingredients like Z-ligustilide and 3-butylidenephthalide (B1668125) from Angelica sinensis nih.gov.

PLE has also demonstrated high extraction efficiency for compounds like coniferyl ferulate from Angelica sinensis, showing significantly higher efficiency compared to techniques such as sonication extraction, SFE, hydrodistillation, and decoction mdpi.com.

Ultrasound-Assisted Extraction (UAE) and Microwave Hydrodistillation (MHD) Applications

Ultrasound-Assisted Extraction (UAE) utilizes ultrasonic waves to enhance the extraction efficiency nih.govmdpi.com. The mechanical, cavitation, and thermal effects of ultrasound can help disrupt plant cell walls, increasing the mass transfer rate of compounds into the solvent mdpi.comresearchgate.netnih.gov. UAE has been investigated for extracting various compounds from Angelica species, including polysaccharides and flavonoids nih.govmdpi.comnih.gov. Studies have shown that optimizing parameters such as ultrasound power, extraction time, temperature, and solvent-to-solid ratio can significantly improve the yield of extracted compounds nih.govmdpi.com. For instance, optimized UAE conditions for extracting polysaccharides from Angelica sinensis resulted in a notable yield nih.gov.

Microwave Hydrodistillation (MHD) is another advanced technique that uses microwave energy to heat the water within the plant material, causing rapid vaporization and cell disruption, which facilitates the release of volatile compounds nih.govmdpi.com. This method can lead to increased essential oil extraction yield, reduced extraction time, and lower energy consumption compared to traditional hydrodistillation mdpi.com. NADES-assisted microwave hydrodistillation (NADES-A-MHD) has also been explored for essential oil extraction from Angelica sinensis, demonstrating higher yields compared to using water alone under MHD conditions mdpi.comresearchgate.net.

Utilization of Natural Deep Eutectic Solvents (NADES) in Extraction Efficiency Enhancement

Natural Deep Eutectic Solvents (NADES) are considered promising green alternatives to conventional organic solvents for the extraction of natural products mdpi.comresearchgate.netpeerj.comrsc.org. NADES are formed from mixtures of natural components, such as sugars, amino acids, and organic acids, which have significantly lower melting points than their individual components mdpi.compeerj.com. They offer advantages such as higher efficiency, cost-effectiveness, biodegradability, and tunable properties mdpi.comresearchgate.netpeerj.com. NADES can enhance extraction efficiency by promoting the solubility of target molecules and interacting with the plant matrix, potentially disrupting cell walls peerj.com. The use of NADES in conjunction with techniques like microwave hydrodistillation has shown improved extraction yields of essential oils from Angelica sinensis mdpi.comresearchgate.net. Different NADES compositions can be evaluated to determine their effectiveness in extracting specific compounds mdpi.comresearchgate.net.

Chromatographic Separation Strategies for this compound Enrichment and Purification

Following the initial extraction, chromatographic techniques are essential for separating, enriching, and purifying this compound from the complex mixture of compounds present in the crude extract.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture khanacademy.org. HPLC operates under high pressure to push a liquid mobile phase through a column packed with a stationary phase khanacademy.org. The separation is based on the differential interactions of the analytes with the stationary and mobile phases, which can be influenced by properties like polarity, ionic strength, or molecular size khanacademy.org. Various modes of HPLC exist, including reverse-phase HPLC (RP-HPLC), which is common for separating nonpolar and moderately polar compounds, and normal-phase HPLC (NP-HPLC) for polar compounds khanacademy.org. HPLC methods have been developed for the analysis and quantitative determination of active constituents in Angelica species nih.govkoreascience.krnih.gov. For example, HPLC has been used to determine the concentrations of decursin (B1670152) and decursinol (B1670153) angelate in Angelica gigas roots extracted with different solvents koreascience.kr. RP-HPLC methods with specific mobile phases and columns have been established for the separation of compounds from Angelica koreascience.krnih.govsielc.com.

Gas Chromatography (GC) for Volatile Component Separation

Gas Chromatography (GC) is a technique primarily used for separating and analyzing volatile compounds imist.maresearchgate.net. In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase imist.maresearchgate.net. The separation is based on the differential partitioning of the volatile components between the gas phase and the stationary phase imist.ma. GC is often coupled with Mass Spectrometry (GC-MS) for the identification of separated compounds based on their mass spectra imist.maresearchgate.net. GC and GC-MS are widely used for the qualitative analysis and identification of components in essential oils and volatile fractions extracted from Angelica species nih.govimist.maresearchgate.netmdpi.comicm.edu.plnih.govthegoodscentscompany.comthegoodscentscompany.com. This includes the analysis of volatile compounds from different parts of the plant, such as seeds and roots, and the identification of major components like beta-phellandrene, alpha-pinene, and ligustilide (B1675387) nih.govimist.maresearchgate.netthegoodscentscompany.comthegoodscentscompany.com. GC-MS analysis has been used to characterize the chemical composition of supercritical fluid extracts of Angelica sinensis, identifying numerous compounds including Z-ligustilide as a major component nih.gov.

Elucidation of Angelicain Biosynthetic Pathways

Mapping of Precursor Pathways to Furanocoumarin Core Structures

The core structure of furanocoumarins originates from intermediates of the phenylpropanoid pathway, with umbelliferone (B1683723) serving as a crucial precursor for both linear and angular furanocoumarins. nih.govmdpi.comacs.org Angelicain, being an angular furanocoumarin, follows a branch of this pathway distinct from that of linear furanocoumarins like psoralen (B192213). mdpi.com

Phenylpropanoid Pathway Intermediates and Branch Points

The phenylpropanoid pathway begins with the deamination of L-phenylalanine, catalyzed by phenylalanine ammonia-lyase (PAL), to form trans-cinnamic acid. nih.govscirp.org Subsequent hydroxylation of trans-cinnamic acid by cinnamate (B1238496) 4-hydroxylase (C4H), a cytochrome P450 enzyme, yields p-coumaric acid. nih.govscirp.org p-Coumaric acid is then converted to p-coumaroyl-CoA by 4-coumarate-CoA ligase (4CL). nih.govscirp.org

Umbelliferone (7-hydroxycoumarin) is synthesized from p-coumaric acid or its ester derivatives. researchgate.net The formation of umbelliferone involves ortho-hydroxylation and lactonization of p-coumaroyl-CoA, although the precise enzymatic steps linking general phenylpropanoid metabolism to the furanocoumarin pathway via umbelliferone are still being fully elucidated. researchgate.netannualreviews.org Umbelliferone is considered a central branch point for coumarin (B35378) and furanocoumarin biosynthesis. mdpi.comacs.org

For angular furanocoumarins like this compound, umbelliferone undergoes prenylation at the C-8 position, in contrast to the C-6 prenylation seen in the biosynthesis of linear furanocoumarins (psoralens). mdpi.com This prenylation step is catalyzed by a prenyltransferase. acs.org Osthenol (B192027) is the product of C-8 prenylation of umbelliferone. mdpi.comacs.org

Phthalide (B148349) Biosynthesis Intermediates

While furanocoumarins are derived from the phenylpropanoid pathway, some plants in the Angelica genus also produce phthalides, which have a different biosynthetic origin, potentially involving the polyketide pathway. frontiersin.orgnih.gov Although this compound is a furanocoumarin, research on Angelica sinensis has explored the enzymes involved in phthalide accumulation, identifying enzymes like shikimate dehydrogenase and polyphenol oxidase that contribute to the transformation of certain phthalides. frontiersin.orgnih.gov However, the direct link or interaction between phthalide biosynthesis intermediates and the furanocoumarin pathway leading specifically to this compound is not clearly defined in the provided search results. Research in Angelica sinensis has identified enzymes involved in the core furanocoumarin skeleton biosynthesis, including those leading to umbelliferone and its prenylated derivatives. nih.gov

Identification and Characterization of Key Biosynthetic Enzymes

The biosynthesis of furanocoumarins involves a suite of specialized enzymes, many of which belong to the cytochrome P450 monooxygenase family. frontiersin.orgresearchgate.net

Cytochrome P450 Enzymes (e.g., CYP71AZ Subfamily) in Furanocoumarin Synthesis

Cytochrome P450 enzymes play critical roles in various hydroxylation and cyclization reactions within the furanocoumarin biosynthetic pathway. frontiersin.orgresearchgate.net The CYP71AZ subfamily has been identified as a significant contributor to the diversification of coumarin biosynthesis in Apiaceae plants. frontiersin.orgresearchgate.netresearchgate.net Specific members of the CYP71AZ subfamily have been functionally characterized for their roles in furanocoumarin synthesis. For instance, CYP71AZ1 in Ammi majus and CYP71AZ6 in parsnip (Pastinaca sativa) are involved in the hydroxylation of xanthotoxin to 5-hydroxy-xanthotoxin. researchgate.net In Angelica dahurica, CYP71AZ18 has been shown to catalyze the hydroxylation of psoralen to bergaptol, while CYP71AZ19 and CYP83F95 contribute to the hydroxylation of psoralen to xanthotoxol. biorxiv.orgmurdoch.edu.aunih.gov The presence and diversification of CYP71AZ variants are considered driving factors in the evolution of furanocoumarin profiles in these plants. frontiersin.orgresearchgate.net

While CYP71AZ enzymes are implicated in furanocoumarin synthesis, including hydroxylation steps on the psoralen (linear) backbone, the specific CYP71AZ enzymes directly involved in the later steps of this compound (angular furanocoumarin) formation from osthenol are less explicitly detailed in the provided results, although it is suggested that CYP71AZ10 might be involved in the synthesis of related molecules. frontiersin.orgmpg.de Angelicin (B190584) synthase, an enzyme responsible for converting (+)-columbianetin to angelicin (a key angular furanocoumarin), has been characterized as CYP71AJ4 in Pastinaca sativa and Peucedanum praeruptorum. researchgate.netmpg.deresearchgate.net

Other Enzyme Systems Involved in this compound Formation

Beyond cytochrome P450s, other enzyme systems are essential for this compound biosynthesis. Prenyltransferases are crucial for attaching the dimethylallyl pyrophosphate (DMAPP) moiety to umbelliferone at the C-8 position to form osthenol. acs.org Following osthenol formation, further enzymatic steps lead to the angular furanocoumarin core. This involves the conversion of osthenol to (+)-columbianetin, catalyzed by columbianetin (B30063) synthase, and then the conversion of (+)-columbianetin to angelicin by angelicin synthase (CYP71AJ4). mdpi.commpg.deresearchgate.net While angelicin is a related angular furanocoumarin, the precise enzymatic steps and intermediates leading directly from this pathway to the specific structure of this compound, which contains additional hydroxyl and hydroxymethyl groups and an isopropyl alcohol moiety attached to the furan (B31954) ring, require further detailed elucidation. However, the initial steps involving the phenylpropanoid pathway, umbelliferone formation, and C-8 prenylation to osthenol are established precursors for angular furanocoumarins. mdpi.comacs.org

Research in Angelica sinensis has identified p-coumaroyl CoA 2'-hydroxylase (AsC2'H) for umbelliferone formation, UbiA prenyltransferases (AsPT1 and AsPT2) for producing demethylsuberosin (B190953) (linear) and osthenol (angular), and CYP736 subfamily cyclases (AsDC and AsOD) for forming the furanocoumarin core skeleton. nih.gov AsOD was found to be a bifunctional cyclase acting on both demethylsuberosin and osthenol, with higher affinity for osthenol. nih.gov These findings provide insights into the enzymes forming the furanocoumarin core in Angelica species.

Table 1: Key Enzymes and Their Roles in Furanocoumarin Biosynthesis

Enzyme NamePutative Role in Furanocoumarin BiosynthesisRelevant Pathway Branch (Linear/Angular)Source Organism Examples
Phenylalanine ammonia-lyase (PAL)Converts L-phenylalanine to trans-cinnamic acid.BothVarious plants, Angelica biserrata nih.gov
Cinnamate 4-hydroxylase (C4H)Hydroxylates trans-cinnamic acid to p-coumaric acid.BothVarious plants, Angelica biserrata nih.gov
4-Coumarate-CoA ligase (4CL)Converts p-coumaric acid to p-coumaroyl-CoA.BothVarious plants, Angelica dahurica mdpi.com, Angelica biserrata nih.gov
Prenyltransferase (e.g., U8P)Prenylates umbelliferone at C-8 to form osthenol.AngularAngelica sinensis nih.gov
Columbianetin synthaseConverts osthenol to (+)-columbianetin.AngularPastinaca sativa mdpi.com, Peucedanum praeruptorum researchgate.net
Angelicin synthase (CYP71AJ4)Converts (+)-columbianetin to angelicin.AngularPastinaca sativa, Peucedanum praeruptorum researchgate.netmpg.deresearchgate.net
CYP71AZ18Catalyzes hydroxylation of psoralen to bergaptol.Linear (Hydroxylation of core)Angelica dahurica biorxiv.orgmurdoch.edu.aunih.gov
CYP71AZ19Contributes to hydroxylation of psoralen to xanthotoxol.Linear (Hydroxylation of core)Angelica dahurica biorxiv.orgmurdoch.edu.aunih.gov
CYP83F95Contributes to hydroxylation of psoralen to xanthotoxol.Linear (Hydroxylation of core)Angelica dahurica biorxiv.orgmurdoch.edu.aunih.gov
CYP736 subfamily cyclasesCatalyze formation of furanocoumarin core skeleton from prenylated coumarins.Both (acts on DMS and osthenol)Angelica sinensis nih.gov

Molecular and Genetic Regulation of Biosynthesis

The biosynthesis of furanocoumarins is subject to complex molecular and genetic regulation, influenced by developmental stages, environmental factors, and stress conditions. mdpi.comfrontiersin.orgmdpi.com Gene expression levels of key enzymes in the phenylpropanoid and furanocoumarin pathways are correlated with the accumulation of these compounds. biorxiv.orgnih.govmdpi.com

Studies in Angelica dahurica have shown that the concentration of furanocoumarins decreases with root enlargement, suggesting developmental regulation. biorxiv.orgmurdoch.edu.au Environmental factors such as light intensity have also been shown to affect the expression of genes in the coumarin biosynthetic pathway in Angelica dahurica. mdpi.com For example, certain genes in the phenylpropanoid pathway, like 4CL and COMT, were significantly downregulated under high shade conditions, impacting coumarin biosynthesis. mdpi.com

Transcriptomic and metabolomic analyses have been employed to identify candidate genes and understand the regulatory mechanisms. frontiersin.orgnih.govbiorxiv.orgmurdoch.edu.au In Angelica dahurica, multi-omics data revealed that accessible chromatin regions (ACRs) are correlated with higher gene expression levels of furanocoumarin biosynthetic genes, indicating the importance of epigenetic regulation. biorxiv.orgmurdoch.edu.au The duplication and neofunctionalization of genes, such as the CYP71AZ subfamily members, are considered significant evolutionary events driving the diversification of furanocoumarin profiles in Apiaceae. frontiersin.orgresearchgate.netbiorxiv.orgmurdoch.edu.au

Further research utilizing integrative multi-omics approaches is contributing to a better understanding of the intricate regulatory networks governing furanocoumarin biosynthesis in Angelica species. frontiersin.orgnih.govbiorxiv.orgmurdoch.edu.au

Transcriptomic Analysis of Gene Expression Profiles Related to Secondary Metabolite Accumulation

Transcriptomic analysis, which involves studying the complete set of RNA transcripts in a cell or organism, provides valuable insights into the genes involved in secondary metabolite biosynthesis pathways. Studies on Angelica species, such as Angelica sinensis and Angelica biserrata, have utilized transcriptomic approaches to identify genes associated with the accumulation of various bioactive compounds, including coumarins and flavonoids, which are derived from the phenylpropanoid pathway. mdpi.comnih.govnih.govmdpi.comresearchgate.netbenthamscience.comnih.govnih.gov

Integrated transcriptomic and metabolomic analyses have revealed a correlation between the expression levels of certain genes and the accumulation of secondary metabolites. For instance, in Angelica sinensis, differential expression of genes related to the biosynthesis of ferulic acid and flavonoids was observed under varying temperatures, coinciding with changes in metabolite concentrations. mdpi.com Key upstream genes identified in such studies include those involved in the phenylpropanoid pathway, such as PAL, C4H, and 4CL, as well as genes like F6H and CYP. mdpi.combenthamscience.com

Transcriptomic analysis can identify differentially expressed genes (DEGs) between different plant tissues, cultivars, or plants subjected to different environmental conditions. For example, a study comparing the heads and tails of Angelica sinensis roots identified 57 DEGs in pathways with significant differences, with 14 DEGs and six key metabolites related to the phenylpropanoid biosynthesis pathway. benthamscience.com This suggests that variations in gene expression contribute to the differential accumulation of metabolites in different parts of the plant.

Furthermore, transcriptomic studies have shown that secondary metabolite biosynthesis pathways, including those producing coumarins, are often significantly enriched in analyses of differentially expressed genes under various conditions. nih.govnih.gov This underscores the importance of transcriptional regulation in controlling the production of these compounds.

Role of Transcription Factors in Pathway Regulation

Transcription factors (TFs) are proteins that bind to specific DNA sequences, regulating the transcription of genes. They play a crucial role in controlling the expression of structural genes involved in secondary metabolite biosynthesis pathways. frontiersin.orgnih.govmdpi.comnih.gov By binding to cis-acting elements in gene promoters, TFs can activate or repress gene expression, thereby influencing the rate of synthesis and accumulation of metabolic substances. frontiersin.orgmdpi.com

Studies on various plant species have highlighted the importance of different TF families, including MYB, bHLH, and WD40 proteins, in regulating secondary metabolism. frontiersin.org These TFs often function in complexes to exert their regulatory effects. frontiersin.org For instance, R2R3 MYB transcription factors are known to regulate the biosynthesis of distinct flavonoids in response to specific light wavelengths. frontiersin.org While specific transcription factors directly regulating this compound biosynthesis have not been extensively detailed in the provided results, research on related coumarins and phenylpropanoids in Angelica species suggests that similar regulatory mechanisms involving TFs are likely at play. mdpi.comnih.govmdpi.comresearchgate.netbenthamscience.com For example, studies on Angelica sinensis have identified MYB transcription factors among the differentially expressed genes involved in flavonoid biosynthesis. nih.govmdpi.comresearchgate.net

The regulation of secondary metabolite biosynthesis by TFs is often complex and can involve regulatory networks consisting of multiple TFs. mdpi.com These networks can be influenced by various signals, including environmental cues and internal developmental programs. nih.govmdpi.comfrontiersin.orgplos.org

Environmental and Agronomic Factors Influencing Biosynthesis and Accumulation

The biosynthesis and accumulation of secondary metabolites, including this compound, are significantly influenced by a variety of environmental and agronomic factors. uni.lunih.govfrontiersin.orgresearchgate.netnih.govactascientific.comnewsama.commdpi.com These factors can impact plant growth, development, and the expression of genes involved in metabolic pathways.

Key environmental factors that have been shown to affect secondary metabolite content in medicinal plants include light, temperature, soil water availability, soil fertility, and salinity. researchgate.netnih.govactascientific.commdpi.com Altitude has also been identified as a primary regulatory factor influencing the accumulation of active substances in Angelica biserrata. mdpi.comsci-hub.se

Research on Angelica gigas has investigated the impact of environmental factors such as monthly mean temperature, mean relative humidity, duration of sunshine, total precipitation, soil acidity, and soil nutrient characteristics on root growth and the content of active compounds like nodakenin, decursin (B1670152), and decursinol (B1670153) angelate, which are structurally related to coumarins. mdpi.com These studies found variations in the content of these compounds across different cultivation sites with varying environmental conditions. mdpi.com

Agronomic practices, which encompass cultivation techniques and site selection, also play a crucial role. The optimal growing environment for Angelica biserrata, for example, is described as a cool and humid climate with deep soil rich in humus, thriving at altitudes of 1200–2000m. sci-hub.se Deviations from optimal conditions, including abiotic stresses, can alter the content of secondary metabolites. nih.govresearchgate.netnih.govactascientific.com

While direct studies specifically detailing the impact of each environmental and agronomic factor on this compound accumulation are limited in the provided results, the general principles observed for other coumarins and secondary metabolites in Angelica species are likely applicable. Environmental stresses can sometimes lead to an increase in the yield of secondary metabolites as part of the plant's defense system. nih.govnih.gov

Data from studies on Angelica gigas illustrate the variability in the content of related coumarins across different regions:

RegionNodakenin ( g/100 g)Decursin ( g/100 g)Decursinol Angelate ( g/100 g)Total ( g/100 g)
Pyeongchang0.29 - 0.352.90 - 3.222.07 - 2.385.63 (average)
Jecheon0.76 - 1.272.49 - 4.422.03 - 3.437.02 (average)

This table, derived from research on Angelica gigas, highlights how environmental factors associated with different geographic locations can lead to variations in the accumulation of coumarin compounds. mdpi.com

The interplay between genetic factors (including gene expression and TF activity) and environmental/agronomic factors ultimately determines the final concentration of this compound in the plant. Understanding these complex interactions is essential for optimizing cultivation practices to enhance the yield and quality of this compound-rich plant materials.

Mechanistic Investigations of Angelicain at the Molecular and Cellular Level

In Vitro Mechanistic Studies of Cellular Interactions

In vitro studies provide valuable insights into the direct effects of a compound on cellular processes, isolated from the complexities of a whole organism nih.gov. Research on Angelicain has utilized such approaches to understand how it modulates various cellular signaling cascades and enzyme activities.

Modulation of Key Cellular Signaling Pathways

Cellular signaling pathways are intricate networks that control a wide range of cellular activities, including growth, proliferation, differentiation, and immune responses. This compound has been shown to interact with several of these critical pathways.

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial signaling cascade involved in cell survival, growth, and metabolism ijbs.comnih.gov. Aberrant activation of this pathway is frequently observed in various diseases, including cancer nih.gov. While the provided search results mention the PI3K/AKT pathway in the context of other compounds or general cellular mechanisms ijbs.comnih.govresearchgate.netmdpi.comembopress.orgplos.orgtandfonline.com, specific detailed research findings on how this compound directly regulates the PI3K/AKT pathway were not prominently found within the initial search results linked to the provided citations nih.govnih.gov. Further targeted research would be needed to fully describe this compound's specific interactions and detailed mechanisms within this pathway based on the provided references.

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the regulation of inflammatory and immune responses mdpi.comnih.govnih.govrsc.org. NF-κB activation, often triggered by stimuli like lipopolysaccharide (LPS), leads to the production of pro-inflammatory mediators mdpi.com. The MAPK pathway, including components like ERK, p38, and JNK, also plays a significant role in inflammatory signaling nih.govnih.govrsc.org.

Studies have investigated the effects of substances from the Angelica genus on these pathways. For instance, an extract from Angelica keiskei inhibited LPS-induced NO and prostaglandin (B15479496) E2 production and suppressed the activation of c-Jun NH2-terminal kinase, p38, and p44/p42 MAPK, as well as NF-κB activity in LPS-stimulated RAW 264.7 cells nih.gov. Another study on rutaecarpine, an alkaloid from Evodia rutaecarpa, also demonstrated inhibition of MAPK and NF-κB signaling pathways in LPS-induced macrophages mdpi.com. While these studies pertain to related compounds or extracts, detailed research specifically on this compound's activation or inhibition mechanisms within the MAPK/NF-κB pathway based on the provided citations researchgate.netmdpi.comnih.gov requires further specific investigation of those references.

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a rapid signaling module activated by cytokines and growth factors, playing critical roles in immune system function, cell growth, and differentiation nih.govfrontiersin.org. Activation of JAKs leads to phosphorylation of STAT proteins, which then dimerize, translocate to the nucleus, and regulate gene transcription nih.govfrontiersin.org.

The provided search results mention the JAK/STAT pathway in the context of general signaling mechanisms and other compounds researchgate.netnih.govfrontiersin.orgcell-stress.com. Specific detailed research findings on this compound's direct interactions and mechanisms within the JAK/STAT signaling cascade based on the provided citation nih.gov were not explicitly found. Further investigation of the specific content of reference nih.gov is needed to provide detailed findings.

The Toll-like Receptor 4 (TLR4)/NF-κB pathway is a key component of the innate immune system, recognizing pathogen-associated molecular patterns like LPS and initiating inflammatory responses plos.orgplos.orgamegroups.org. Activation of TLR4 leads to the activation and nuclear translocation of NF-κB, resulting in the transcription of pro-inflammatory genes plos.orgplos.org.

Studies have highlighted the importance of the TLR4/NF-κB pathway in various inflammatory conditions tandfonline.complos.orgplos.orgamegroups.orgaging-us.com. For example, the TLR4/NF-κB pathway was found to be critical in hypoxia-induced damage to intestinal barrier function plos.org. Another study showed that palmitic acid stimulated NLRP3 inflammasome activation through the TLR4-NF-κB pathway in hepatic stellate cells amegroups.org. While these studies demonstrate the pathway's significance, specific detailed research findings on this compound's direct involvement and mechanisms within the TLR4/NF-κB pathway based on the provided citation plos.org require further examination of that specific reference.

Mechanisms of Enzyme Inhibition (e.g., tubulin polymerization, HDAC8, tyrosinase)

This compound and related compounds have been investigated for their ability to inhibit various enzymes, which contributes to their observed biological effects.

Tubulin Polymerization Inhibition

Tubulin is a protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and cell shape researchgate.netnih.govmdpi.commdpi.comnih.gov. Inhibitors of tubulin polymerization can disrupt these processes, particularly affecting rapidly dividing cells like cancer cells researchgate.netnih.govmdpi.com.

Studies on Angelica shikokiana methanol (B129727) extract and its isolated compounds, including angelicin (B190584) (a related coumarin), showed inhibition of tubulin polymerization nih.govnih.gov. Angelicin was found to inhibit tubulin polymerization by binding to the colchicine (B1669291) binding domain of tubulin microtubules nih.govnih.gov. While this compound is a furanocoumarin like angelicin, specific detailed research findings on this compound's direct mechanism and potency in inhibiting tubulin polymerization based on the provided citation mdpi.com require further investigation of that specific reference.

HDAC8 Inhibition

Histone deacetylase 8 (HDAC8) is an enzyme that removes acetyl groups from histone and non-histone proteins, influencing gene expression and cellular processes delveinsight.comnih.govembopress.org. Inhibiting HDAC8 can lead to increased protein acetylation, potentially affecting cell cycle progression, differentiation, and apoptosis delveinsight.comnih.gov.

Research on Angelica shikokiana extract identified phenolic compounds that strongly inhibited HDAC8 activity nih.govnih.gov. These compounds showed high affinity to the trichostatin A binding site of HDAC8 nih.govnih.gov. HDAC8 inhibition has been shown to selectively target certain cancer cells by restoring p53 acetylation nih.gov. While studies on related compounds from Angelica have shown HDAC8 inhibition, specific detailed research findings on this compound's direct mechanism and potency as an HDAC8 inhibitor based on the provided citation ijbs.com require further examination of that specific reference.

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanogenesis, the process of melanin (B1238610) production researchgate.netmdpi.comnih.govmdpi.comnih.gov. Inhibiting tyrosinase can reduce melanin synthesis and is a strategy for treating hyperpigmentation disorders mdpi.commdpi.com.

Studies have explored various natural and synthetic compounds for their tyrosinase inhibitory activity and mechanisms researchgate.netmdpi.comnih.govmdpi.comnih.gov. For instance, ellagic acid was found to be a reversible mixed inhibitor of tyrosinase nih.gov. Another study identified a peptide that inhibited tyrosinase by binding to the free enzyme mdpi.com. While the search results provide general information on tyrosinase inhibition, specific detailed research findings on this compound's direct mechanism and potency as a tyrosinase inhibitor based on the provided citation nih.gov require further examination of that specific reference.

Due to the limitations in extracting specific data points directly linked to this compound for each pathway and enzyme from the initial broad search results, detailed data tables cannot be generated at this time based solely on the information retrieved. The provided citations would need to be consulted directly for the specific experimental data related to this compound's effects on these pathways and enzymes.

Induction and Regulation of Programmed Cell Death Pathways (e.g., Apoptosis via Caspase-3, Bcl-2/Bax Ratio)

Programmed cell death (PCD), particularly apoptosis, is a fundamental biological process involving a cascade of molecular events crucial for development and tissue homeostasis. Key regulators of apoptosis include the Caspase family of proteases, such as Caspase-3, often considered a crucial mediator or "executioner" caspase plantaedb.comnewsama.comnih.govsci-hub.se. The balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) within the Bcl-2 protein family plays a critical role in determining cell fate and regulating the mitochondrial (intrinsic) apoptotic pathway plantaedb.comnih.gov. The ratio of Bax to Bcl-2 is often used as an indicator of a cell's propensity towards apoptosis newsama.com.

While some studies on Angelica species or related furocoumarins have indicated effects on apoptotic pathways, specific data detailing how this compound precisely modulates Caspase-3 activity or alters the Bcl-2/Bax ratio at the molecular level was not prominently found in the conducted searches focusing solely on this compound. Research on other compounds has demonstrated their ability to influence this ratio and activate caspases to induce apoptosis.

Engagement with Oxidative Stress Response Systems (e.g., Superoxide (B77818) Dismutase, Glutathione (B108866) Peroxidase, Reactive Oxygen Species modulation)

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates or repair the resulting damage. ROS are generated as by-products of normal cellular metabolism and can have both beneficial and deleterious effects depending on their levels. Enzymatic antioxidant defense systems, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx), play a vital role in neutralizing ROS. SOD catalyzes the dismutation of superoxide radicals into hydrogen peroxide, which is then further broken down by CAT and GPx. GPx utilizes glutathione (GSH) to reduce hydroperoxides.

Information specifically detailing this compound's direct engagement with these enzymatic systems (SOD, GPx) or its specific mechanisms of modulating ROS levels was not extensively available in the focused searches. Studies on Angelica species extracts have explored antioxidant activities, but attributing these effects specifically to this compound requires further investigation. The broader context of oxidative stress response involves complex interactions aimed at maintaining cellular homeostasis.

Protein-Ligand Interaction Analysis

Understanding protein-ligand interactions is fundamental in molecular recognition and plays a crucial role in various biological processes and drug discovery. Techniques such as molecular docking and molecular dynamics simulations are employed to predict binding positions and affinities between a ligand and a target protein. These analyses can provide insights into the types of interactions involved, such as hydrogen bonds, hydrophobic interactions, aromatic stacking, and pi-cation interactions.

While network pharmacology studies on Angelica combinations have utilized molecular docking to predict potential protein targets for various active ingredients found in these plants, including targets like BCL2 and CASP3, specific protein-ligand interaction analyses focusing solely on this compound and its binding to relevant biological targets were not prominently identified in the search results. The available information primarily discusses the methodologies of protein-ligand interaction analysis in a general context or in relation to other compounds or plant extracts.

Due to the limited specific information found regarding the isolated compound this compound and its detailed mechanisms within the precise scope of the requested outline sections, comprehensive data tables and detailed research findings solely focused on this compound for each subsection could not be generated from the available search results.

Structure Activity Relationship Sar Studies of Angelicain and Its Analogues

Correlating Structural Features with Mechanistic Effects

The correlation between specific structural features of Angelicain and its mechanistic effects is an active area of research. One study investigating the activation of AMP-activated protein kinase (AMPK) by chromones, including this compound and its analogues, provided insights into this relationship mdpi.com. In this study, this compound and cimifugin (B1198916), another chromone (B188151), were found to be active in activating AMPK mdpi.com. In contrast, visnagin (B192663), a related compound, was classified as inactive mdpi.com. This suggests that structural differences between this compound/cimifugin and visnagin are crucial for their ability to modulate AMPK activity mdpi.com.

Identification of Essential Pharmacophores for Biological Activity

Based on the comparative study of this compound, cimifugin, and visnagin regarding AMPK activation, the presence of a propan-2-ol group appears to be an essential pharmacophore for this specific biological activity mdpi.com. The study noted that the inactivity of visnagin was possibly due to the absence of this functional group, which is present in both active this compound and cimifugin mdpi.com. This highlights the significance of the propan-2-ol moiety for the interaction with and activation of AMPK by these chromone compounds mdpi.com.

Impact of Chemical Modifications on Molecular Interactions

While extensive data on the impact of a wide range of chemical modifications on this compound's molecular interactions is still being compiled, the comparison with its analogues provides initial insights. The key structural difference highlighted in the AMPK activation study is the presence or absence of the propan-2-ol group mdpi.com. The absence of this group in visnagin correlated with a loss of AMPK activating activity compared to this compound and cimifugin mdpi.com. This suggests that modifications involving the removal or alteration of the propan-2-ol moiety would likely have a significant impact on the compound's ability to interact with and activate AMPK mdpi.com. Further research involving targeted chemical modifications of this compound and its analogues are needed to fully elucidate how specific structural changes influence their binding affinity and mechanistic effects on various biological targets.

Data Table: AMPK Activation by this compound and Analogues

CompoundStructural FeatureAMPK Activation
This compoundContains propan-2-olActive
CimifuginContains propan-2-olActive
VisnaginLacks propan-2-olInactive

Note: This table is based on findings from a study on chromones and AMPK activation mdpi.com.

Synthetic and Derivatization Strategies for Angelicain and Its Analogues

Total Synthesis Approaches for Angelicain

Total synthesis provides a route to construct complex molecules like this compound from simpler precursors. One reported approach describes the biomimetic total synthesis of angelicoin A and B, structurally related coumarins, starting from 2,2,6-trimethyl-4-dioxinone. This five-step synthesis utilizes late-stage biomimetic aromatization reactions involving diketo-dioxinones as intermediates. nih.gov A key step in the synthesis of angelicoin A involved coupling this aromatization with a palladium-catalyzed decarboxylative prenylation in a one-pot sequence. nih.gov While this research focuses on angelicoin A and B, it demonstrates synthetic methodologies relevant to the coumarin (B35378) scaffold found in this compound.

Another area of total synthesis research related to compounds found in Angelica species involves polysaccharides. The first chemical synthesis of a tridecasaccharide repeating unit from Angelica sinensis polysaccharide APS-1 II has been reported. nih.gov This synthesis employed a one-pot orthogonal glycosylation strategy. nih.gov Although this pertains to a polysaccharide rather than a small molecule like this compound, it highlights the complex synthetic challenges and innovative strategies being developed for compounds derived from Angelica plants.

Semisynthetic Routes for Structural Diversification

Semisynthesis involves using a naturally occurring compound as a starting material and chemically modifying it to create new derivatives. This approach is valuable for generating structural diversity and exploring the impact of specific functional groups on a compound's properties.

Research on phthalides, a class of compounds found in Angelica species, highlights the use of semisynthesis for structural diversification. Semisynthesis of (+)-decursin derivatives has been achieved through the esterification of decursinol (B1670153) using EDC-mediated coupling. researchgate.net This process yielded various cinnamate (B1238496) derivatives with different substituents on the cinnamoyl group. researchgate.net While focusing on decursin (B1670152), this exemplifies how semisynthetic routes can be applied to natural products from Angelica to create a library of analogues with modified structures.

Another example of structural diversification through semisynthesis, although not directly on this compound, is the work on polyether ionophores. This research demonstrates the construction of novel polyether ionophores by recycling components of abundant polyethers and combining them with building blocks from total synthesis. nih.gov This highlights the potential of semisynthesis to generate structurally novel compounds by combining natural product scaffolds with synthetic fragments.

Enzymatic and Microbial Biotransformation for Novel Derivatives

Biotransformation, utilizing enzymes or whole microorganisms, offers a "green chemistry" approach for modifying natural products, often resulting in stereo-, enantio-, chemo-, and regio-selective transformations under mild conditions. frontiersin.orgkaznu.kz

Microorganism-Mediated Structural Modifications (e.g., Rhizopus oryzae, Mucor hiemalis)

Microbial transformation is an effective method for the structural modification of natural products, including those from Angelica species. mdpi.com Studies have shown that microorganisms like Rhizopus oryzae and Mucor hiemalis are capable of transforming various compounds. kaznu.kzmdpi.com

Specifically, Rhizopus oryzae has been shown to transform isobavachalcone. mdpi.com Mucor hiemalis has demonstrated the ability to transform 4-hydroxyderricin (B1235420) and xanthoangelol, producing several metabolites. mdpi.com In the case of prenylated quercetins, M. hiemalis was found to convert them into more polar, glucosylated metabolites, improving their water solubility. mdpi.com This fungus possesses phenolic glycosyltransferase activity, facilitating the O-glucosylation of prenylated phenolic compounds. mdpi.com

Rhizopus oryzae has also been investigated for the biotransformation of other compounds, such as the anabolic drug dianabol, yielding hydroxylated and oxidized derivatives. kaznu.kzresearchgate.net This further supports the utility of R. oryzae in performing diverse structural modifications.

Biocatalytic Production of this compound Metabolites

Biocatalysis, using isolated enzymes or whole cells, is increasingly employed for the synthesis of metabolites. nih.gov This approach can reduce the complexity compared to traditional chemical synthesis and offers high selectivity. kaznu.kznih.gov

While direct studies on the biocatalytic production of this compound metabolites were not prominently found, research on the biotransformation of related compounds and other natural products provides relevant insights. For example, a Mycobacterium sp. PYR1001 was able to transform decursin, a pyranocoumarin (B1669404) from Angelica gigas, into decursinol, catalyzed by an esterase enzyme. researchgate.net This demonstrates the potential for specific enzymatic transformations of coumarin structures.

Microbial systems can also serve as surrogate biocatalytic systems for producing mammalian metabolites. nih.gov Incubation of a biaryl-bis-sulfonamide with Actinoplanes missouriensis generated several metabolites previously detected in preclinical species, allowing for their isolation and structural characterization. nih.gov This suggests that microbial biocatalysis could potentially be used to produce metabolites of this compound relevant to its metabolism in biological systems.

Comparison with Mammalian Biotransformation Pathways

Comparing microbial biotransformation pathways with mammalian metabolism can provide valuable information about potential in vivo fates of compounds and can aid in the production of relevant metabolites for research.

Studies have investigated the metabolism of compounds from Angelica species in mammalian systems. Decursin and decursinol angelate, found in Angelica gigas, are metabolized in liver S9 fractions from mice and humans. researchgate.net Human liver S9 fractions metabolized these compounds more slowly than mouse fractions. researchgate.net Decursinol has been identified as a major hydrolysis metabolite of decursin and decursinol angelate in vivo. researchgate.net

Microbial transformation can sometimes mimic mammalian metabolic pathways. For instance, Cunninghamella elegans has been used as a microbial model for mammalian metabolism of the antidepressant mirtazapine, producing several metabolites, including some also found in mammals. researchgate.net This indicates that certain microbial transformations can serve as useful models for understanding and producing mammalian metabolites. While direct comparisons for this compound were not found, the principle holds that microbial systems can offer insights into and production routes for metabolites relevant to mammalian biotransformation.

Advanced Analytical Characterization of Angelicain

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide crucial information about the structure and functional groups of Angelicain.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)

NMR spectroscopy, particularly ¹H-NMR and ¹³C-NMR, is a fundamental tool for determining the structure of this compound. By analyzing the chemical shifts, splitting patterns, and integration of signals in the NMR spectra, researchers can deduce the arrangement of hydrogen and carbon atoms within the molecule. Studies on Angelica species have utilized NMR, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy, to identify and confirm the structures of coumarins, which are structurally related to this compound. researchgate.netljmu.ac.uksrce.hrresearchgate.net While specific ¹H-NMR data for this compound itself were not directly found in the search results, the application of these techniques to related coumarins from Angelica demonstrates their importance in the structural elucidation of this class of compounds. For instance, ¹H-NMR data for other furanocoumarins isolated from Angelica archangelica show characteristic signals corresponding to aromatic protons, furan (B31954) ring protons, and aliphatic protons from side chains. ffhdj.comresearchgate.net

Mass Spectrometry (MS) Applications (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. Techniques like High-Resolution Mass Spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of the elemental composition. ljmu.ac.uk Gas chromatography-mass spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) are widely used in the analysis of compounds in Angelica species, including coumarins. biorxiv.orgmdpi.comresearchgate.netnih.govnih.govnih.gov These hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry. MS analysis can reveal characteristic fragment ions that provide insights into the substructures of this compound. Chemical Ionisation Mass Spectrometry (CIMS) has also been employed in the analysis of related coumarins from Angelica. researchgate.netresearchgate.net Predicted Collision Cross Section (CCS) values based on mass spectrometry data can also be used for identification purposes. uni.lu

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound by analyzing its vibrational spectrum. Absorption peaks in the IR spectrum correspond to specific bond stretches and bends. FT-IR spectroscopy has been applied to study the chemical constituents of Angelica and its extracts, providing information about the presence of functional groups such as hydroxyl (-OH), carbonyl (C=O), and C-O-C (ether) linkages. researchgate.netsrce.hrresearchgate.netopenrepository.comresearchgate.netnih.gov While a specific FT-IR spectrum for this compound was not retrieved, the technique is valuable for confirming the presence of key functional groups characteristic of its furo[3,2-g]chromen-5-one structure. FT-IR can also be used as a fingerprinting technique to compare different samples of Angelica. openrepository.comnih.gov

Integrated Multi-Omics Approaches in this compound Research

Multi-omics approaches, combining data from different omics disciplines, provide a more comprehensive understanding of the biological systems involving this compound.

Proteomics for Protein Expression and Interaction Analysis

Proteomics involves the large-scale study of proteins. While direct studies specifically linking this compound to comprehensive proteomics analysis are less common in the provided search results, proteomics has been used in conjunction with metabolomics to investigate the biological effects of Angelica sinensis. nih.gov This integrated approach can help to correlate changes in metabolite levels (including compounds like this compound, if present and detected) with alterations in protein expression and interaction, providing insights into the molecular mechanisms underlying the observed biological activities. For example, integrated metabonomic and proteomic studies on Angelica sinensis have investigated its effects on blood deficiency models by analyzing changes in both metabolites and proteins. nih.gov Proteomic profiling can reveal the impact of Angelica constituents on various cellular pathways and protein targets. jnccn.orgmdpi.comresearchgate.net

Data Integration and Bioinformatics for System-Level Understanding

Understanding the complex biological effects of a chemical compound like this compound necessitates moving beyond the analysis of individual molecules or targets. System-level understanding, often achieved through the integration of diverse datasets and the application of bioinformatics approaches, provides a holistic view of how this compound interacts with biological systems. This involves leveraging various "omics" data, such as genomics, transcriptomics, proteomics, and metabolomics, to build comprehensive models of cellular and physiological responses. researchgate.netitrexgroup.com

Network pharmacology is a key bioinformatics approach employed in this context. It involves constructing networks that illustrate the relationships between drugs (or active compounds like this compound), their targets, and diseases. mdpi.comnih.gov By analyzing these networks, researchers can identify the potential active ingredients within a complex mixture (such as plant extracts containing this compound) and predict their potential targets and the biological pathways they influence. mdpi.comnih.gov This contrasts with traditional pharmacological methods that often focus on a single drug and a single target. mdpi.com

Studies investigating the mechanisms of traditional Chinese medicine formulations containing Angelica species have utilized network pharmacology to identify potential active components and their targets in treating conditions like periodontitis and osteoarthritis. mdpi.comnih.govresearchgate.net While these studies often examine multiple compounds present in the plant extract, the methodology demonstrates the application of network pharmacology and data integration to understand the system-level effects of constituents derived from Angelica. For instance, a study on an Asarum-Angelica drug pair used network pharmacology to identify potential active ingredients and 44 potential targets related to periodontitis treatment. mdpi.comresearchgate.net The analysis involved constructing an "active ingredient-target" network. mdpi.comresearchgate.net

Bioinformatics plays a crucial role in managing and interpreting the large, complex datasets generated from advanced analytical techniques and omics studies. itrexgroup.combiointron.jp It provides the computational tools necessary to analyze, interpret, and visualize this data. biointron.jp Challenges exist due to the sheer volume and complexity of omics data, requiring sophisticated software and skilled personnel for interpretation. itrexgroup.combiointron.jp However, advancements, including the use of artificial intelligence and machine learning, are transforming the field, enabling more efficient and accurate analysis and even predicting molecular behavior. itrexgroup.combiointron.jpbiorxiv.org

Integrating different types of omics data is crucial for a comprehensive understanding of biological systems. cmbio.ionih.govfrontiersin.org Transcriptomics, proteomics, and metabolomics offer complementary views of biological processes at the RNA, protein, and metabolite levels, respectively. nih.gov Combining these datasets can reveal insights into complex biological phenomena that might be missed by analyzing each data type in isolation. nih.gov Strategies for integrating omics data include co-expression analysis, pathway analysis, and network analysis. nih.gov Gene-metabolite networks, for example, visualize interactions between genes and metabolites, helping to identify key regulatory nodes and pathways involved in metabolic processes. nih.gov

The integration of multi-omics data allows researchers to connect molecular readouts to aspects of host physiology, potentially identifying mechanistic links relevant to various conditions. cmbio.io This approach can help in understanding how compounds like this compound might exert their effects through influencing multiple interconnected biological processes.

While specific detailed data tables solely focused on this compound's data integration and bioinformatics analysis were not extensively available in the search results, the application of these methods to Angelica species and their components highlights the potential for such analyses to elucidate this compound's system-level interactions. Future research could involve generating and integrating multi-omics data specifically related to this compound exposure in biological systems to gain a deeper understanding of its mechanisms of action at a system level.

Preclinical Pharmacological Mechanistic Studies in Animal Models

Investigation of Molecular Mechanisms in Relevant Disease Models

Detailed in vivo studies elucidating the specific molecular mechanisms of Angelicain in disease models are not extensively documented. Research on related compounds from Angelica species suggests potential involvement in modulating inflammatory and cell signaling pathways. For instance, studies on other natural products have demonstrated the inhibition of the nuclear factor κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in the inflammatory response. nih.gov However, direct evidence of this compound's action on these or other specific molecular targets in animal models of disease is not yet established.

Mechanisms Underlying Systemic Biological Responses

The systemic biological responses to this compound in vivo are yet to be fully characterized. Generally, the physiological effects of a compound are the result of its interactions with various biological systems. In animal models, the administration of a compound can trigger a cascade of events, leading to observable systemic responses such as anti-inflammatory or immunomodulatory effects. nih.gov The evaluation of such responses typically involves monitoring biomarkers and physiological parameters. For this compound, specific data from animal studies detailing these systemic outcomes and the underlying mechanisms are not presently available.

Preclinical Biotransformation and Metabolite Fate Mechanistic Studies

The study of a compound's biotransformation and the fate of its metabolites is a critical component of preclinical research. This involves understanding how the compound is metabolized by the body, primarily by phase I and phase II enzymes, and how the resulting metabolites are distributed, and eliminated. nih.govlongdom.org Such studies often utilize in vitro systems, like liver microsomes, and in vivo analysis of biological samples from animal models. nih.gov For this compound, specific studies detailing its metabolic pathways, the identification of its metabolites, and their subsequent fate within in vivo systems have not been reported in the available literature.

Target Engagement and Downstream Pathway Modulation in Vivo

Demonstrating that a compound interacts with its intended biological target in a living organism is a key step in drug development, known as target engagement. nih.govresearchgate.netnih.gov This is often followed by assessing the modulation of downstream signaling pathways to confirm the compound's mechanism of action. mdpi.comnih.gov Techniques to measure target engagement in animal models can include the use of chemical probes or advanced imaging techniques. nih.govresearchgate.net As the specific molecular targets of this compound have not been fully elucidated, studies demonstrating its target engagement and the subsequent modulation of downstream pathways in vivo are not currently available.

Future Research Directions and Academic Opportunities for Angelicain

Further Elucidation of Undiscovered Molecular Targets and Cellular Mechanisms

While Angelicain has demonstrated biological activities, a comprehensive understanding of its precise molecular targets and the intricate cellular mechanisms through which it exerts its effects remains an active area of research. Future studies could employ advanced techniques such as affinity chromatography coupled with mass spectrometry to identify proteins or other biomolecules that directly interact with this compound. Cellular thermal shift assays (CETSA) and dynamic cellular imaging could further elucidate its engagement with targets within a living cellular context. Investigating the downstream signaling pathways modulated by this compound using transcriptomics, proteomics, and phosphoproteomics would provide a more complete picture of its cellular impact. For instance, studies on other Angelica components have utilized network pharmacology and molecular docking to predict and validate potential molecular targets and pathways in various diseases, suggesting a similar approach could be beneficial for this compound. nih.govnih.govtmrjournals.commdpi.comphcog.com This could involve exploring its influence on inflammatory mediators, cell cycle regulation, apoptosis, or other relevant cellular processes.

Development of Advanced Synthetic and Biotransformational Methodologies

The efficient and sustainable production of this compound is crucial for both research and potential therapeutic applications. Developing advanced synthetic methodologies could lead to more cost-effective and scalable production routes compared to extraction from natural sources. This might involve exploring novel chemical synthesis pathways, optimizing reaction conditions, and utilizing flow chemistry techniques for continuous production. researchgate.net Furthermore, biotransformational approaches, utilizing enzymes or microorganisms, offer an environmentally friendly alternative for producing this compound or its derivatives. researchgate.net Research could focus on identifying and engineering enzymes capable of catalyzing specific steps in this compound biosynthesis or modifying its structure to enhance activity or bioavailability. Exploring microbial fermentation for this compound production or biotransformation is another promising direction. researchgate.net

Application of Artificial Intelligence and Machine Learning in this compound Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery, and their application to this compound research holds significant potential. amazon.commdpi.comscielo.brmednexus.orgresearchgate.net AI/ML algorithms can be employed to predict potential molecular targets of this compound based on its chemical structure and biological activity data. scielo.brresearchgate.net Virtual screening of large compound databases using ML models trained on this compound-like structures could identify novel compounds with similar or enhanced properties. scielo.brresearchgate.net Furthermore, AI can assist in optimizing the synthesis pathways, predicting pharmacokinetic and pharmacodynamic properties, and even designing novel this compound derivatives with improved efficacy and reduced off-target effects. scielo.brmednexus.orgresearchgate.net ML can also be used to analyze complex biological data generated from omics studies, helping to unravel the intricate mechanisms of this compound action. scielo.br

Exploration of Nanotechnology-Based Delivery Systems for Mechanistic Investigation

Nanotechnology offers innovative solutions for delivering therapeutic compounds, and exploring nanotechnology-based delivery systems for this compound can significantly aid in mechanistic investigations. researchgate.netmdpi.comnih.govmdpi.com Encapsulating this compound within nanoparticles, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, can improve its solubility, stability, and targeted delivery to specific cells or tissues. researchgate.netmdpi.comnih.gov This targeted delivery is particularly valuable for studying the mechanisms of action in complex biological systems, allowing researchers to deliver this compound precisely to the intended site of action and observe its effects. researchgate.netnih.gov Nanoparticle-based delivery can also facilitate the investigation of cellular uptake mechanisms, intracellular localization, and controlled release of this compound, providing deeper insights into its cellular pharmacokinetics and pharmacodynamics relevant to its mechanisms. nih.gov

Comparative Genomic and Multi-Omics Studies Across Divergent Angelica Species

The Angelica genus comprises numerous species, many of which are used in traditional medicine and produce a variety of bioactive compounds, including coumarins like this compound. nih.gov Comparative genomic and multi-omics studies across divergent Angelica species can provide valuable insights into the biosynthesis of this compound and related compounds, as well as the genetic and molecular basis for variations in their production. maxapress.comnih.govresearchgate.netbiorxiv.orgnih.gov Genomic sequencing of different Angelica species can help identify the genes involved in the biosynthetic pathway of this compound. nih.govbiorxiv.org Transcriptomics, proteomics, and metabolomics data from different species and under various environmental conditions can reveal how these genes are regulated and how the production of this compound is influenced. maxapress.comnih.govbiorxiv.orgnih.gov Such studies can also shed light on the evolutionary history of this compound biosynthesis within the genus and identify potential genetic markers for high-yield varieties. nih.govresearchgate.netbiorxiv.org This knowledge can inform strategies for metabolic engineering and breeding to enhance this compound production in cultivated Angelica species. nih.gov

Q & A

Q. What analytical techniques are recommended for characterizing Angelicain’s structural identity and purity in phytochemical studies?

  • Methodological Answer : this compound, a chromone derivative, requires rigorous characterization to confirm its identity and purity. Key steps include:

Spectroscopic Analysis : Use NMR (¹H and ¹³C) and mass spectrometry to confirm molecular structure. Compare data with literature values for chromones like cimifugin and visnagin .

Chromatographic Purity : Employ HPLC or TLC with standardized solvent systems to assess purity. Reproducible retention factors (Rf) should align with established protocols .

Elemental Analysis : Validate elemental composition (C, H, O) to ensure synthetic or extracted compounds match theoretical values .
Example: highlights structural differentiation of this compound from visnagin via the presence of a propan-2-ol group, critical for bioactivity classification.

Q. How should researchers isolate this compound from natural sources while ensuring reproducibility?

  • Methodological Answer : Isolation protocols must prioritize reproducibility:

Extraction Optimization : Use solvent systems (e.g., ethanol-water gradients) tailored to this compound’s polarity. Document temperature, time, and solvent ratios .

Column Chromatography : Employ silica gel or reversed-phase columns with fraction collection monitored by UV-Vis at λmax for chromones (~280 nm).

Cross-Validation : Compare spectral data with reference standards or published datasets (e.g., Appendix B in ) to confirm identity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound compared to structurally similar chromones?

  • Methodological Answer : Contradictions (e.g., this compound’s activity vs. visnagin’s inactivity) require systematic validation:

Comparative Bioassays : Test this compound, cimifugin, and visnagin under identical experimental conditions (e.g., AMPK activation assays) to control variables like concentration and cell lines .

Structure-Activity Relationship (SAR) Analysis : Identify functional groups (e.g., propan-2-ol in this compound) critical for activity using computational docking or mutagenesis studies .

Data Triangulation : Cross-reference findings with similarity scores (e.g., median similarity = 0.94 for active compounds) from chemical databases to validate classifications .

Q. What computational approaches are suitable for predicting this compound’s molecular interactions, and how should these be validated experimentally?

  • Methodological Answer : Integrate computational and experimental workflows:

Molecular Docking : Use tools like AutoDock Vina to model this compound’s binding to targets (e.g., AMPK). Compare with hydroxytyrosol, its putative aglycone .

Machine Learning (ML) : Train models on datasets of known AMPK activators to predict this compound’s activity. Validate predictions via in vitro kinase assays .

Experimental Validation : Replicate docking results with site-directed mutagenesis of predicted binding residues to confirm mechanistic hypotheses .

Data Contradiction and Synthesis

Q. How should researchers address discrepancies in this compound’s bioactivity across different studies?

  • Methodological Answer :

Meta-Analysis : Systematically review studies to identify variables (e.g., dosage, assay type) contributing to discrepancies. Use PRISMA guidelines for transparency .

Dose-Response Curves : Establish EC50 values under standardized conditions to reconcile conflicting potency reports .

Publication Bias Assessment : Evaluate whether negative results are underrepresented in literature, skewing perceived efficacy .

Comparative Structural and Functional Analysis

Table 1 : Key Differences Between this compound and Related Chromones

CompoundStructural FeatureBioactivity ClassificationMedian Similarity ScoreReference
This compoundPropan-2-ol groupActive0.94
CimifuginSimilar to this compoundActive0.91
VisnaginLacks propan-2-ol groupInactiveN/A

Ethical and Reproducibility Considerations

Q. What ethical and reproducibility standards apply to studies involving this compound?

  • Methodological Answer :

Data Transparency : Share raw spectral data, assay protocols, and statistical code via repositories like Zenodo to enable replication .

Ethical Sourcing : Document plant material origins and comply with Nagoya Protocol for biodiversity access .

Conflict of Interest Disclosure : Declare funding sources (e.g., industry partnerships) that may influence bioactivity interpretations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.